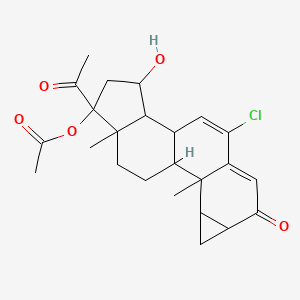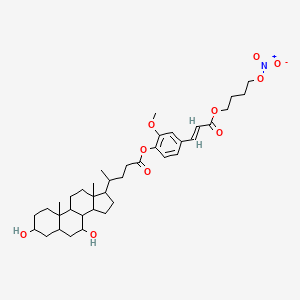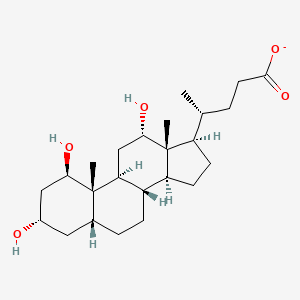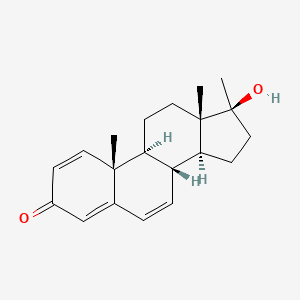
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is a synthetic steroidal compound known for its potent aromatase-inhibiting properties. This compound is structurally related to androsta-1,4,6-triene-3,17-dione and has been studied for its ability to reduce estrogen biosynthesis, making it a valuable tool in both scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one typically involves the conversion of androsta-1,4,6-triene-3,17-dione through a series of chemical reactions. One common method includes the reduction of the 17-keto group to a 17-hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride. The methylation at the 17-position can be achieved using methyl iodide in the presence of a strong base like potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product with minimal impurities .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17-hydroxy group, forming 17-keto derivatives.
Reduction: Reduction of the double bonds in the steroid nucleus can lead to the formation of dihydro derivatives.
Substitution: Halogenation reactions can occur at various positions on the steroid nucleus, leading to halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 17-keto derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of steroidal compounds.
Biology: Studied for its effects on hormone regulation and its potential use in hormone replacement therapy.
Medicine: Investigated for its potential use in treating estrogen-dependent conditions such as breast cancer.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
Mecanismo De Acción
The primary mechanism of action of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one involves the inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels in the body. This action is particularly beneficial in conditions where estrogen plays a key role, such as certain types of breast cancer .
Comparación Con Compuestos Similares
- Androsta-1,4,6-triene-3,17-dione
- 17β-Hydroxy-17-methylandrosta-1,4-dien-3-one (Methandienone)
- 1-Dehydro-17α-methyltestosterone (Dianabol)
Uniqueness: 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is unique due to its potent and irreversible inhibition of the aromatase enzyme, which sets it apart from other similar compounds that may have reversible or less potent inhibitory effects. This makes it particularly valuable in research and therapeutic applications where sustained estrogen suppression is desired .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNWZGCDWWANS-HLXURNFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C=CC4=CC(=O)C=C[C@]34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28816-02-6 |
Source


|
| Record name | 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028816026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

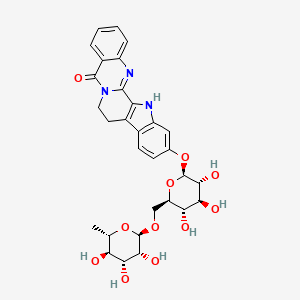

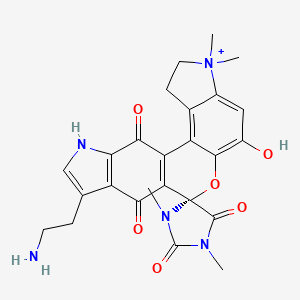
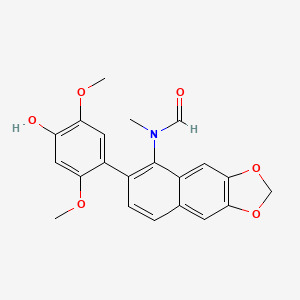
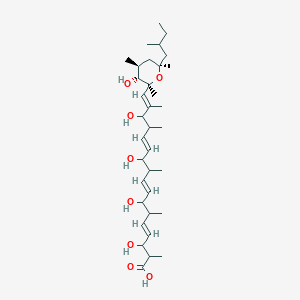
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258463.png)
![[(1S,2S,6R,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1258466.png)


